Calcium-43
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium-43 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/i1+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRJOBELJOOCE-AKLPVKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[43Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.958766 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-06-3 | |
| Record name | Calcium, isotope of mass 43 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Spectroscopic Investigations Utilizing Calcium 43
Calcium-43 Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound NMR spectroscopy is a powerful technique for elucidating the chemical environment of Ca²⁺ ions. It is applicable to various materials, including metalloproteins, minerals, glasses, and small inorganic and organic complexes. rsc.orgresearchgate.netrsc.org
Experimental Challenges and Methodological Innovations in this compound NMR
Despite its utility, ⁴³Ca NMR spectroscopy is considered experimentally challenging due to several intrinsic properties of the ⁴³Ca nucleus. rsc.orgresearchgate.netnih.govnih.gov
The primary hurdles in ⁴³Ca NMR are its low natural abundance, which is approximately 0.135% to 0.14%, and its low gyromagnetic ratio, leading to poor sensitivity and a low resonance frequency. rsc.orgresearchgate.netnih.govnih.govnationalmaglab.org The receptivity of ⁴³Ca relative to ¹H is significantly low, about 8.68 × 10⁻⁶, meaning that acquiring a usable signal-to-noise ratio for a ⁴³Ca NMR spectrum typically requires extended acquisition times. rsc.org
To mitigate these issues, several strategies are employed:
Isotopic Enrichment : The most substantial gain in signal-to-noise can be achieved through isotopic enrichment of samples with ⁴³Ca, although this approach is often prohibitively expensive. rsc.orgresearchgate.net
Signal Enhancement Techniques : The development of radio frequency pulse sequences and advancements in instrumentation have been crucial for signal enhancement. rsc.orgnih.gov
Higher magnetic fields significantly increase the Boltzmann population difference across the central transition (mI = +1/2 ↔ −1/2), thereby enhancing the sensitivity and resolution of the NMR experiment. rsc.orgresearchgate.net Ultra-high and homogeneous magnetic fields are particularly well-suited to address the poor receptivity of ⁴³Ca. nationalmaglab.org For instance, the use of a 35.2 T Series Connected Hybrid (SCH) magnet has enabled the resolution of calcium environments in compounds like CaHPO₄ (monetite) for the first time using a one-dimensional ⁴³Ca NMR experiment, a feat not previously possible at 20.0 T. nationalmaglab.org High magnetic fields also allow for more precise measurements of small chemical shift anisotropies. acs.org
Magic Angle Spinning (MAS) is a fundamental NMR technique that reduces spectral interference by rapidly spinning the sample at a precise angle relative to the magnetic field, leading to narrower spectral lines. panacea-nmr.eunih.gov For ⁴³Ca, MAS is crucial, and ultra-fast MAS at frequencies exceeding 100 kHz, combined with new tailored pulse sequences, has been instrumental in overcoming challenges in studying complex materials. panacea-nmr.eu
Several specialized pulse sequences have been developed to enhance ⁴³Ca NMR sensitivity and extract specific structural information:
TRAPDOR (Transfer of Population Double Resonance) : This technique has been successfully applied to investigate ¹³C-⁴³Ca interactions, demonstrating the ability to discriminate carbon atoms based on their calcium environment and even evidence long-range calcium-carbon correlations extending beyond 5.6 Å. researchgate.net
R3-HMQC (Rotary-Resonance Recoupling Heteronuclear Multiple-Quantum Coherence) : This 2D NMR experiment is effective and robust for establishing ⁴³Ca-¹H correlations. It has been shown to re-introduce weak ⁴³Ca-¹H dipolar interactions more efficiently than conventional cross-polarization (CP) transfer, resolving distinct calcium environments in structurally complex materials like oxy-hydroxyapatite. researchgate.net
MACS (Magic Angle Spinning Coil) Detector : The application of a MACS detector offers a low-cost approach to ⁴³Ca NMR spectroscopy of solid materials while maintaining high detection sensitivity. rsc.org
Dynamic Nuclear Polarization (DNP) : When combined with MAS, DNP is an efficient approach to enhance the NMR receptivity of ⁴³Ca, particularly in ⁴³Ca-labeled frozen solutions. This technique facilitates the acquisition of two-dimensional (2D) ¹H-⁴³Ca Heteronuclear Correlation (HetCor) spectra, providing structural insights into calcium ion complexes with various ligands. nih.govacs.org
Application of this compound NMR in Probing Local Environments
⁴³Ca NMR spectroscopy is a powerful tool for characterizing the local structural environment of calcium in various materials. researchgate.netnih.govpascal-man.com
⁴³Ca NMR provides unique insights into the coordination environment of calcium ions by analyzing parameters such as isotropic chemical shifts, quadrupolar coupling constants (Cq), and chemical shift tensor spans. rsc.orgresearchgate.netrsc.org
Chemical Shift Sensitivity : The ⁴³Ca chemical shift is highly sensitive to subtle structural differences within the first coordination sphere of Ca²⁺, correlating with both Ca-O and Ca-N distances and the calcium coordination number. rsc.orgresearchgate.netnih.govrsc.org For example, isotropic chemical shifts have been shown to correlate with the mean Ca-O distance. rsc.org
Quadrupolar Parameters : Quadrupolar coupling constants and chemical shift tensor spans are valuable probes for studying polymorphism, as demonstrated in different polymorphs of calcium carbonate like calcite, aragonite, and vaterite, where Cq values range from less than 0.68 MHz to 3.7 MHz. rsc.orgacs.org
Distance Measurements : Recent advancements have enabled quantitative and semi-quantitative distance measurements involving ⁴³Ca, opening new avenues for structure elucidation. rsc.orgresearchgate.net
Detailed Research Findings and Applications:
⁴³Ca NMR has been applied to a wide array of materials:
Biological Materials and Biominerals : It is particularly valuable for studying calcium binding sites in biological materials, including metalloproteins and bone. researchgate.netacs.org
In bone , natural-abundance ⁴³Ca MAS NMR experiments have provided structural information about the coordination environment of calcium in powdered bovine cortical bone samples, revealing differences compared to model compounds like hydroxyapatite (B223615) and carbonated apatite. nih.govresearchgate.netacs.org
Studies on metalloproteins such as parvalbumin, calmodulin, and troponin C have utilized ⁴³Ca relaxation to extract information on quadrupolar coupling constants, binding constants (Kᴅ), rate constants, and rotational correlation times, indicating rigid binding of calcium ions. rsc.orgnih.govnih.gov
For calcium ion complexation in aqueous solutions , ⁴³Ca DNP NMR of frozen solutions has provided structural insights into Ca²⁺ complexes with ligands like water, ethylenediaminetetraacetic acid (EDTA), and L-aspartic acid, showing relatively low quadrupolar couplings due to highly symmetrical environments. nih.govacs.org
Inorganic and Organic Materials :
Metal-Organic Frameworks (MOFs) : Natural abundance ⁴³Ca solid-state NMR at high magnetic fields (e.g., 21.1 T) has been used to characterize calcium-based MOFs, probing the local structure of calcium metal centers, detecting guest molecules, and monitoring phase changes. nih.gov
Cements and Glasses : ⁴³Ca NMR provides insights into structural alterations of calcium sites upon hydration in cements and clarifies whether calcium in glasses is charge-balancing non-bridging oxygens or framework charges. researchgate.net
Polymorphs : It has been used to study polymorphic transitions, such as calcite to aragonite. pascal-man.com
The isotropic chemical shift of ⁴³Ca is generally more sensitive to structural variations than quadrupolar parameters. nih.gov The integration of experimental ⁴³Ca NMR data with quantum chemical calculations, such as Gauge-Including Projector Augmented Wave (GIPAW) DFT calculations, allows for a comprehensive understanding of calcium electric field gradient (EFG) and nuclear magnetic shielding tensors, further enhancing the utility of ⁴³Ca NMR as a probe of calcium binding environments. researchgate.netacs.orgosti.gov
Table 1: Properties of this compound
| Property | Value | Source |
| Nuclear Spin Quantum Number (I) | 7/2 | rsc.orgresearchgate.netnih.gov |
| Natural Abundance | 0.135% - 0.14% | rsc.orgresearchgate.netnih.govnih.govnationalmaglab.org |
| Receptivity relative to ¹H | 8.68 × 10⁻⁶ | rsc.org |
Table 2: Representative ⁴³Ca NMR Parameters in Calcium-Containing Materials
| Material/Complex | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (CQ) (MHz) | Chemical Shift Tensor Span (Ω) (ppm) | Source |
| Aragonite (CaCO₃) | - | < 0.68 | 57 | rsc.orgacs.org |
| Calcite (CaCO₃) | - | 1.39 | 8 | rsc.orgacs.org |
| Vaterite (CaCO₃) | - | 3.7 | ~70 | rsc.org |
| Parvalbumin (protein) | - | 1.3 ± 0.2 | - | rsc.org |
| Calmodulin (protein) | -50 (relative to free Ca²⁺ in solution) | 1.15 ± 0.05 | - | rsc.orgnih.gov |
| Troponin C (protein) | - | 1.05 ± 0.05 | - | rsc.org |
| Ca²⁺ complexed with water, EDTA, L-Aspartic acid | - | 0.6 - 1 (typically low) | - | nih.govacs.org |
Characterization of Coordination Geometry and Number
⁴³Ca NMR parameters, particularly the isotropic chemical shift (δiso) and quadrupolar coupling constant (CQ), are highly sensitive to the coordination environment of calcium. The isotropic chemical shifts have been shown to correlate with the mean Ca-O distance and the calcium coordination number rsc.orgnih.govnih.gov. This sensitivity allows for the differentiation of various calcium sites based on their local structural characteristics.
A notable application is in the study of hydroxyapatite (Ca₅(PO₄)₃(OH), CID: 104869), a key component of bone mineral. ⁴³Ca NMR spectroscopy has successfully resolved the two crystallographically distinct calcium sites, Ca(I) and Ca(II), within its structure, providing specific chemical shift and quadrupolar parameters for each site nih.govresearchgate.net.
Table 1: Representative ⁴³Ca NMR Parameters for Calcium Sites
| Compound/Site | Isotropic Chemical Shift (δiso, ppm) | Quadrupolar Coupling Constant (CQ, MHz) | Coordination Number | Reference |
| Calcite (CaCO₃) | - | 1.39 | 6-coordinate pseudo-octahedral | rsc.org |
| Aragonite (CaCO₃) | - | <0.68 | 9-coordinate distorted hula-hoop | rsc.orgacs.org |
| Vaterite (CaCO₃) | - | 3.7 | - | rsc.org |
| Hydroxyapatite Ca(I) | -1.8 ± 0.8 | 2.6 ± 0.4 | - | researchgate.net |
| Hydroxyapatite Ca(II) | 11.2 ± 0.8 | 2.6 ± 0.4 | - | researchgate.net |
| Ca(L-glutamate)₂·4H₂O | 6.6 | 0.8 | - | nih.gov |
Discrimination and Characterization of Polymorphs
⁴³Ca NMR spectroscopy, particularly through the analysis of chemical shift (CS) tensors, serves as an effective tool for discriminating and characterizing polymorphic forms of calcium-containing materials rsc.orgnih.govacs.org. Polymorphs, which are different crystal structures of the same chemical compound, often exhibit distinct local calcium environments that are discernible by ⁴³Ca NMR.
For the three common polymorphs of calcium carbonate (CaCO₃, CID: 10112), namely calcite, aragonite, and vaterite, the ⁴³Ca CS tensor span varies significantly, ranging from 8 ppm to 70 ppm. The symmetry around the calcium atom is manifested differently in the CS tensor compared to the electric field gradient (EFG) tensor, providing unique fingerprints for each polymorph acs.orgnih.gov. Both quadrupolar coupling constants and chemical shift tensor spans have been identified as valuable probes for polymorphism rsc.orgnih.gov.
⁴³Ca solid-state NMR data has been instrumental in understanding phase transformations, such as the dissolution-recrystallization mechanism involved in the transition from calcite to aragonite ebi.ac.uk. Furthermore, subtle differences in motional dynamics at the molecular level, related to crystal morphologies and crystallinity of aragonite, have been elucidated using ⁴³Ca T₁ relaxation data ebi.ac.uk. The technique, often combined with Density Functional Theory (DFT) calculations, has been used to assess and refine proposed structural models for polymorphs. For example, in the case of vaterite, ⁴³Ca NMR and computational studies have indicated that the hexagonal P6₃/mmc space group provides a better representation of its structure than the orthorhombic Pbnm space group acs.orgnih.govresearchgate.net. Similarly, different polymorphs of calcium formate (B1220265) (Ca(HCOO)₂, CID: 11195) can be distinguished using ⁴³Ca NMR in conjunction with DFT computations nih.gov.
Assessment of Hydration States
⁴³Ca NMR spectroscopy is also effective in assessing the hydration states of calcium compounds. The technique can differentiate between varying degrees of hydration, as demonstrated in studies of compounds like CaCl₂·2H₂O (Calcium chloride dihydrate, CID: 167571) and calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O, CID: 167570) nih.gov. This capability arises from the sensitivity of ⁴³Ca NMR parameters to the local environment of calcium, which changes with the presence and arrangement of water molecules in the coordination sphere.
Moreover, the absolute ⁴³Ca chemical shielding constant has been proposed as an analytical approach to investigate the hydration shell of Ca²⁺ in dilute aqueous solutions, offering insights into the interaction of calcium ions with water nih.govacs.org. In the context of cement science, ⁴³Ca NMR has been used to characterize the hydration products. For instance, in hydrated tricalcium silicate (B1173343) (C₃S), the ⁴³Ca NMR signals can be assigned to distinct calcium environments, including calcium in the Ca-O backbone of calcium silicate hydrate (B1144303) (C-S-H), calcium ions within the interlayer space of C-S-H, and calcium in free calcium hydroxide (B78521) (Ca(OH)₂, CID: 60932) researchgate.netcanada.ca. The chemical shift of ⁴³Ca in hydrated C₃S and C-S-H gels has been observed to vary depending on the calcium-to-silicon (Ca/Si) ratio, reflecting changes in the local calcium environment as hydration progresses researchgate.netrsc.org.
This compound NMR in Diverse Material Systems
⁴³Ca NMR spectroscopy has found broad applicability across various material systems, providing unique insights into the local structure and dynamics of calcium.
Inorganic and Organic Complexes
Calcium benzoate (B1203000) trihydrate (Ca(C₆H₅COO)₂·3H₂O, CID: 167569) has served as a model compound for NMR analysis of calcium sites in biological materials, owing to the similarity of its calcium coordination with water and carboxylate ligands to those found in various calcium-binding proteins nih.gov. More recently, ⁴³Ca NMR, combined with quantum chemical calculations, has been utilized to probe the local structure of calcium metal centers within Metal-Organic Frameworks (MOFs), enabling the investigation of guest presence and the monitoring of phase changes within these complex materials researchgate.netebi.ac.uk.
Crystalline and Amorphous Solids
⁴³Ca solid-state NMR spectroscopy is a versatile technique applicable to both crystalline and amorphous materials for characterizing the local environment of calcium researchgate.net. In crystalline materials, clear correlations exist between the ⁴³Ca chemical shift and structural details such as the Ca-O bond length, allowing for the detection of subtle structural variations that complement data from diffraction and X-ray absorption spectroscopy researchgate.netrsc.orgkent.ac.uk. The isotropic ⁴³Ca chemical shift range can exceed 250 ppm, with quadrupole interactions typically less than 4 MHz kent.ac.uk. For ternary compounds where calcium is solely coordinated by oxygen, the isotropic ⁴³Ca chemical shift correlates well with the mean Ca-O distance kent.ac.uk.
For amorphous calcium carbonate (ACC), ⁴³Ca NMR spectra are typically broad and featureless with Gaussian line shapes, and the observed line width is primarily dominated by local structural disorder pnnl.gov. A correlation has been observed between ⁴³Ca isotropic chemical shifts and mean Ca-O bond distances in crystalline hydrous and anhydrous calcium carbonate phases, which extends to ACC, indicating specific maximum mean Ca-O bond lengths pnnl.gov. ⁴³Ca NMR studies have also been extended to other amorphous materials, such as sol-gel prepared calcium silicate materials, revealing significant changes in the calcium environment upon heat treatment kent.ac.uk.
In cement science, ⁴³Ca NMR plays a crucial role in characterizing the complex and often crystallographically disordered anhydrous and hydrated phases of cement whiterose.ac.uk. The technique has been applied to study various cement compounds, including anhydrous beta di-calcium silicate (β-C₂S, CID: 167572), triclinic and monoclinic tri-calcium silicate (C₃S, CID: 167573), and hydrated tricalcium silicate rsc.orgebi.ac.ukcanada.ca. Furthermore, ⁴³Ca NMR has demonstrated its potential for tracking the hydration process in multiphase cement systems, providing insights into the reaction mechanisms and nanostructural development rsc.org.
Glasses and Ceramics
⁴³Ca NMR spectroscopy has provided novel information regarding the structure of glasses and ceramics rsc.org. Although studies on glasses using ⁴³Ca NMR have been limited due to experimental challenges, recent advancements, particularly with the use of high magnetic fields, show significant promise researchgate.netmdpi.comnih.gov. In glasses, the ⁴³Ca chemical shift can clearly indicate whether calcium ions are acting as charge-balancers for non-bridging oxygen (NBO) atoms or for framework charges, offering critical insights into the network structure researchgate.net. The integration of ⁴³Ca NMR with computational methods is expected to further enhance the understanding of calcium's role in glass structures mdpi.comnih.gov.
Apatite-based materials (e.g., hydroxyapatite), which are significant in both materials chemistry (e.g., bio-implants) and biominerals (e.g., bone), have been extensively investigated using ⁴³Ca NMR rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgumich.edu. As mentioned previously, ⁴³Ca NMR can resolve the two distinct calcium sites within hydroxyapatite nih.govresearchgate.net. Furthermore, natural abundance ⁴³Ca Magic Angle Spinning (MAS) NMR experiments have been successfully demonstrated on bone tissue specimens, providing direct structural information about calcium environments in biological systems nih.govumich.edu.
Cementitious Materials (e.g., Calcium Silicate Hydrates, C–S–H)
This compound Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, albeit challenging, technique for probing the intricate calcium environments within cementitious materials, particularly Calcium Silicate Hydrates (C–S–H) chemrxiv.orgepfl.chrsc.org. C–S–H is the primary binding phase in hydrated Portland cement, and understanding its structure is critical for developing improved cement-based materials chemrxiv.orgcanada.ca.
Recent density functional theory (DFT) studies have investigated the potential of this compound NMR in cement research, focusing on distinct calcium sites within the C–S–H structure chemrxiv.orgepfl.chrsc.org. Four unique calcium sites—main-layer, bridging, pairing, and surface—have been identified, each predicted to exhibit characteristic this compound chemical shifts due to their differing local environments rsc.orgchemrxiv.orgresearchgate.net. These theoretical predictions have been used to generate theoretical this compound NMR spectra for C–S–H, offering a roadmap for experimental validation chemrxiv.orgepfl.ch.
Experimental natural abundance high-field this compound NMR studies of synthetic C–S–H samples with varying calcium-to-silicon (Ca/Si) ratios (e.g., 0.8, 1.2, and 1.5) have shown good agreement with theoretical findings rsc.orgchemrxiv.org. These studies demonstrate that this compound NMR can resolve differences between 6-fold and 7-fold coordinated calcium sites, providing detailed structural information rsc.orgresearchgate.net. Furthermore, this compound NMR can be utilized to track the hydration process of triclinic tricalcium silicate (C3S), a key component of cement, in multiphase systems chemrxiv.orgepfl.chrsc.orgchemrxiv.org. The this compound NMR spectra of hydrated C3S reveal calcium environments similar to those found in C–S–H samples and 11 Å Tobermorite (B576468), supporting the use of layered crystalline C–S–H systems as structural models for the C–S–H that forms during Portland cement hydration canada.canih.gov.
Table 1: Predicted ⁴³Ca Chemical Shifts for Calcium Sites in C–S–H
| Calcium Site | Predicted ⁴³Ca Chemical Shift (ppm) |
| Main-layer | >30 rsc.orgchemrxiv.org |
| Bridging | - |
| Pairing | - |
| Surface | - |
Biomineralization Systems and Biological Materials (e.g., Bone Mineral, Calcium Phosphate (B84403) Nanoparticles)
This compound NMR spectroscopy plays a vital role in understanding the complex coordination environment of calcium in biomineralization systems and biological materials, such as bone mineral and calcium phosphate nanoparticles cambridge.orgnih.govnih.gov. Structural information about calcium in bone is highly valuable for comprehending bone formation, biomineralization processes, and bone diseases like osteoporosis nih.govnih.govacs.org.
Despite the challenges associated with the low natural abundance and poor sensitivity of this compound, significant advancements have been made nih.govnih.gov. The first demonstrations of natural-abundance this compound magic angle spinning (MAS) NMR experiments on powdered bovine cortical bone samples have provided valuable insights nih.govacs.org. Comparisons of this compound NMR spectra of cortical bone with those of model compounds like synthetic hydroxyapatite and carbonated apatite reveal significant differences, indicating distinct calcium coordination environments in biological bone mineral nih.govnih.govacs.org.
Research findings indicate that while the chemical shift frequencies of cortical bone and 10% carbonated apatite can be similar, the quadrupole coupling constant of cortical bone is notably larger than that measured for model compounds nih.govnih.govacs.org. This larger quadrupole coupling constant in cortical bone may be attributed to the presence of additional ions nih.gov. Furthermore, an increase in carbonate concentration has been observed to decrease the this compound chemical shift frequency nih.govnih.govacs.org. Two-dimensional (2D) triple-quantum this compound MAS experiments have been successfully employed to probe protein-bound and free calcium sites in mixtures, such as carbonated apatite with the bone protein osteocalcin (B1147995), providing detailed information on their differing chemical shifts nih.govnih.govacs.org.
This compound NMR also contributes to the study of calcium phosphate nanoparticles, offering insights into their local structure and interactions with stabilizing agents like casein proteins researchgate.netmdpi.com.
Table 2: Representative ⁴³Ca NMR Parameters for Bone and Model Compounds
| Material | Chemical Shift (ppm) | Quadrupole Coupling Constant (CQ) (MHz) |
| Hydroxyapatite | 2, 14 nih.gov | - |
| Carbonated Apatite (10%) | ~2, ~14 nih.gov | - |
| Cortical Bone | Similar to Carbonated Apatite nih.govnih.govacs.org | Larger than model compounds nih.govnih.govacs.org |
Complementary Spectroscopic Techniques in Conjunction with this compound Studies
The comprehensive characterization of calcium-containing materials often necessitates the use of multiple spectroscopic techniques in conjunction with this compound NMR, providing a more complete understanding of their structure, composition, and properties.
Raman Spectroscopy
Raman spectroscopy is frequently used alongside this compound NMR to provide complementary insights into the vibrational and structural properties of materials. For instance, in studies of bone mineral, Raman spectroscopy has indicated that the calcium environment in bone is more akin to carbonated apatite than to hydroxyapatite, supporting and extending findings from this compound NMR nih.govnih.govacs.org. It can also distinguish between different calcium complexes formed at solid/solution interfaces, offering valuable information on reaction products up.ac.za. In cementitious materials, Raman spectroscopy has been employed to investigate the carbonation of synthetic C–S–H and hydraulic limes and to gain structural information on amorphous alkali-silica reaction (ASR) gels, which can complement this compound NMR studies of calcium environments in these systems bts.gov. It has also been used to study the local calcium environment in bioactive calcium silicate glasses researchgate.net.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of materials, often used in conjunction with this compound NMR. For nanocrystalline Calcium Silicate Hydrates (C–S–H), XRD patterns have been calculated and compared to experimental data to investigate their crystal structure, demonstrating compatibility with nanocrystalline and turbostratic tobermorite nih.gov. In studies of bioactive sol-gel glasses, XRD has been used alongside this compound NMR to examine the formation of hydroxyapatite layers upon immersion in simulated body fluid, confirming the amorphous nature of these layers even when NMR suggests local ordering researchgate.net. Furthermore, XRD is routinely applied for chemical compositional analyses of various calcium-containing materials, such as urinary calculi, where it can identify dominant mineral phases like calcium oxalate (B1200264) monohydrate and magnesium ammonium (B1175870) phosphate niscpr.res.in. It is also used to characterize amorphous calcium phosphate (ACP) variants synthesized with organic compounds, providing crucial information on their phase and crystallinity frontiersin.org.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying functional groups and molecular structures based on their vibrational modes. In the study of calcium-containing biomaterials, FT-IR spectroscopy is used to characterize amorphous calcium phosphate (ACP) variants synthesized with various organic compounds, providing insights into their molecular composition and interactions frontiersin.org. It also offers complementary information on the presence and nature of water and hydroxyl groups in nanocrystalline carbonated hydroxyapatites, which are important components of bone mineral, often alongside NMR studies cambridge.org. While not directly coupled with this compound NMR in the provided search results, FT-IR's ability to characterize the molecular environment of calcium-containing phases makes it a valuable technique in comprehensive investigations where this compound NMR provides atomic-level insights into the calcium nucleus itself.
Theoretical and Computational Approaches to Calcium 43 Systems
Quantum Chemical Calculations of Calcium-43 NMR Parameters
Quantum chemical calculations offer a powerful means to predict and understand the NMR interaction parameters of 43Ca. These calculations provide a direct link between the atomic-level structure and the resulting NMR observables, such as the chemical shift and the nuclear electric quadrupolar interaction.
A significant advancement in the theoretical prediction of solid-state NMR parameters for periodic systems is the application of Density Functional Theory (DFT) using the Gauge-Including Projector Augmented-Wave (GIPAW) method. acs.orgresearchgate.netnih.govaps.org This approach has proven to be a reliable tool for providing insights into calcium binding environments. acs.orgresearchgate.netnih.gov The GIPAW method allows for the accurate calculation of all-electron NMR parameters from plane-wave pseudopotential DFT calculations. aps.org
GIPAW DFT calculations have been successfully employed to compute 43Ca NMR parameters in a variety of crystalline solids. psu.edursc.org For instance, studies on the polymorphs of calcium carbonate (calcite, aragonite, and vaterite) have demonstrated the utility of GIPAW calculations in understanding the relationship between the crystal structure and the 43Ca NMR tensors. acs.orgresearchgate.netnih.gov These calculations have been shown to reproduce experimental trends with a high degree of accuracy. acs.orgresearchgate.netnih.gov A combination of high-field 43Ca solid-state NMR spectroscopy and GIPAW DFT calculations is a powerful strategy for obtaining structural information that is complementary to diffraction methods. acs.org
Quantum chemical calculations are instrumental in predicting the two primary tensors that govern the 43Ca NMR spectrum: the chemical shift (CS) tensor and the electric field gradient (EFG) tensor. The CS tensor describes the anisotropic magnetic shielding around the nucleus, while the EFG tensor characterizes the interaction between the nuclear quadrupole moment of the 43Ca nucleus (spin I = 7/2) and the surrounding electric field gradient. rsc.org
Numerous studies have demonstrated the successful prediction of 43Ca CS and EFG tensors using computational methods. acs.orgresearchgate.netnih.gov For example, GIPAW calculations have been shown to accurately reproduce experimental trends in solid-state chemical shifts for a range of calcium-containing compounds with a high correlation coefficient. acs.orgresearchgate.netnih.gov The interplay between the 43Ca EFG and CS tensors has been shown to be a sensitive probe for distinguishing polymorphs and hydration states in calcium compounds. rsc.org
The calculated tensors provide valuable information about the local symmetry and coordination environment of the calcium ion. For instance, in calcite, the axial symmetry of both the 43Ca EFG and CS tensors is consistent with the S6 symmetry of the calcium site. acs.org The ability to accurately predict these tensors is crucial for the detailed interpretation of complex 43Ca solid-state NMR spectra.
| Polymorph | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| Calcite | CQ (MHz) | 1.39 | 1.39 |
| Span Ω (ppm) | 10.8 | 8 ± 2 | |
| Aragonite | CQ (MHz) | <0.68 | <0.68 |
| Span Ω (ppm) | 52.2 | 57 ± 4 | |
| Vaterite | CQ (MHz) | 3.7 | 3.7 |
| Span Ω (ppm) | ~70 | 70 ± 20 |
A key application of theoretical calculations is to establish correlations between 43Ca NMR parameters and specific structural features of the calcium coordination environment. These correlations provide a powerful tool for interpreting experimental NMR data in terms of local structure.
Ca-O Bond Distances: A well-established correlation exists between the isotropic 43Ca chemical shift (δiso) and the average calcium-oxygen (Ca-O) bond distance. rsc.org Generally, a shorter mean Ca-O bond length leads to a higher chemical shift. rsc.org This trend has been observed in various classes of materials, including oxides, silicates, and carbonates. rsc.org Quantum chemical calculations have been instrumental in quantifying this relationship, with different slopes of correlation being reported for different types of materials. rsc.org For example, Hartree-Fock calculations on organic calcium complexes yielded a slope of -154 ppm/Å for the correlation between δiso and the mean Ca-O distance. rsc.org
Coordination Number: The coordination number (CN) of the calcium ion also significantly influences the 43Ca NMR parameters. rsc.orgrsc.org Studies have shown that both the isotropic chemical shift and the quadrupolar coupling constant (CQ) are sensitive to the number of coordinating atoms. rsc.orgrsc.org For instance, in calcium silicate (B1173343) hydrate (B1144303) (C-S-H) structures, DFT calculations have shown that 6-fold and 7-fold coordinated Ca sites can be resolved by 43Ca NMR due to their distinct chemical shifts. nih.gov Ab initio quantum chemical studies on Ca-O organic compounds have found that while the quadrupolar coupling constant (χq) is relatively small for coordination numbers between 6 and 10, it is sensitive to the coordination geometry. acs.org
| Material Class | Correlation Slope (ppm/Å) |
|---|---|
| Silicates | -300 |
| Phosphates | -190 |
| Aluminates | -310 |
| Borates | -810 |
| Organic Complexes (HF/6-31G*) | -154 |
Computational Modeling of this compound Behavior in Complex Systems
Beyond the calculation of NMR parameters for well-defined crystal structures, computational modeling techniques are employed to study the behavior of this compound in more complex and dynamic systems.
DFT studies are widely used to investigate the structural and electronic properties of calcium-containing materials, which in turn influence the 43Ca NMR parameters. nih.govrsc.org These studies can predict the properties of materials and the reactivity of different phases. rsc.org For example, DFT has been used to study the distinct calcium sites within the complex structure of calcium silicate hydrate (C–S–H), a primary component of cement. nih.govresearchgate.net By calculating the 43Ca chemical shifts for different Ca sites, DFT can help to interpret experimental NMR spectra and track the hydration process in cementitious materials. nih.govrsc.orgresearchgate.net
Furthermore, DFT has been applied to understand pathological calcifications, such as those involving calcium oxalates and calcium phosphates. academie-sciences.fr By predicting the vibrational spectra (IR and Raman) of different polyhydrates of calcium oxalate (B1200264), DFT calculations enhance the ability to interpret experimental spectra from these complex biological systems. academie-sciences.fr
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of calcium ions in complex environments, such as in solution or at interfaces. mdpi.comnih.govaip.orgaip.org While not always directly focused on 43Ca NMR parameters, MD simulations offer insights into the coordination environment, hydration structure, and transport properties of calcium ions, which are all factors that influence NMR observables.
MD simulations have been used to model the structure of calcium aluminosilicate (B74896) hydrate (CASH) and to understand the role of aluminum in the polymerization of silicate chains. mdpi.com These simulations can also probe the changes in the material's structure under external forces. mdpi.com In the context of biological systems, MD simulations are used to study the interaction of calcium ions with proteins like calmodulin and with DNA. nih.govfrontiersin.org These simulations help in refining the force fields used to model Ca2+ ions, leading to more accurate descriptions of their behavior in biological processes. nih.gov Additionally, MD simulations have been employed to investigate the structural phase transitions of calcium carbonate at different pressures and temperatures. aip.org
Calcium 43 in Isotopic Geochemistry and Environmental Science
Tracing Calcium-43 Fractionation in Geochemical Processes
Ocean Chemistry and Sedimentation Processes
Calcium isotopes, including Ca, serve as critical indicators for understanding the dynamics of ocean chemistry and marine sedimentation processes. Significant variations in the isotopic composition of marine calcium have been observed over geological timescales, reflecting the intricate balance between calcium inputs from continental weathering and outputs through carbonate sedimentation nih.gov. These processes are fundamental in regulating atmospheric carbon dioxide concentrations and, consequently, global climate nih.gov.
Studies utilizing calcium isotopes can illuminate the balance between continental weathering and carbonate sedimentation. For instance, the calcium isotopic ratio of paleo-seawater acts as an indicator of past changes in atmospheric carbon dioxide when coupled with paleo-pH determinations nih.gov. Reconstructing changes in the calcium isotopic composition (Ca) of the ocean throughout Earth's history has been challenging due to the wide range of calcium isotope fractionation factors during mineral precipitation and the potential for diagenetic overprinting of initial mineral Ca values cam.ac.uk. Despite these challenges, new records from carbonate hardground cements, which are inorganic carbonate-mineral precipitates forming rapidly at or near the sediment-water interface, show promise in recording ocean chemistry changes. The average calcium isotope fractionation during carbonate hardground cement precipitation is approximately -0.57 ± 0.27‰, similar to inorganic calcite precipitates in laboratory settings and consistent with kinetic fractionation during rapid precipitation cam.ac.uk.
The marine calcium carbonate (CaCO) cycle is an integral component of the global carbon cycle caltech.edu. While the organic carbon cycle has received considerable attention, the CaCO cycle remains relatively understudied, despite its crucial role in neutralizing CO through dissolution and associated alkalinity production caltech.edu.
Table 1: Representative Calcium Isotope Fractionation Factors in Marine Systems
| Process/Mineral Type | Ca (‰) | Reference |
| Inorganic Calcite Precipitation | -0.57 ± 0.27 | cam.ac.uk |
| Biogenic Carbonates (General) | Variable, typically lighter than seawater | researchgate.netmdpi.com |
| Aragonite Precipitation | Lower Ca than calcite | mdpi.com |
Carbonate Formation and Diagenesis
Precise measurements of calcium isotopes provide crucial constraints on calcium cycling and quantify the rates of carbonate diagenesis within marine sedimentary systems researchgate.net. The application of calcium isotopes as a geochemical tracer for calcium cycling, carbonate (bio)mineralization, and diagenesis necessitates a thorough understanding of various factors influencing calcium isotopes in the rock record researchgate.net. These factors include variations in stable isotopic fractionation factors, the influence of local-scale calcium cycling on isotopic gradients in carbonate settings, and the processes of carbonate dissolution and reprecipitation researchgate.net.
Carbonates are reactive minerals, and their geochemical archives are susceptible to alteration during both post-depositional and burial diagenesis lyellcollection.org. Early diagenesis represents a critical stage in the diagenetic history of shallow-water carbonate sediments, facilitating the transformation of metastable CaCO polymorphs, such as aragonite and high-Mg calcite, into the more thermodynamically stable low-Mg calcite or dolomite (B100054) researchgate.netnih.gov. This transformation can significantly alter the original isotopic signature. For example, studies on modern Mediterranean foraminifera shells revealed that the calcium isotopic composition (Ca) increased with the amount of calcite overgrowth, indicating diagenetic alteration of the primary biogenic signal lyellcollection.org.
Diagenesis can lead to a negative bias in calcium isotopes in carbonate rocks mdpi.com. For instance, the transformation of primary aragonite into calcite during diagenesis can result in higher Ca values and lower Sr/Ca ratios mdpi.com. Conversely, carbonate Ca values are only reset under conditions where a sufficient supply of Ca by fluid advection or diffusion overwhelms the calcium present in the sediment github.io. Microbial activity, particularly by moderately halophilic aerobic bacteria, can also mediate the formation of Ca-Mg carbonates, leading to significant changes in sediment composition during early carbonate deposition nih.gov.
This compound as a Tracer in Environmental Biogeochemical Cycles
This compound, as a stable isotope, serves as an innovative and effective tracer for investigating calcium cycling within various environmental biogeochemical systems wsu.edu. The precise measurement of calcium isotopes provides valuable constraints on calcium cycling at both global and local scales, offering insights into complex interactions within ecosystems researchgate.net. The application of calcium isotopes, including Ca, has expanded to directly determine the biogeochemical cycle of elements in diverse terrestrial ecosystems researchgate.net. This approach highlights the intricate effects of biologically mediated trace metal cycling in these environments mdpi.com.
Plant Uptake and Nutrient Cycling (e.g., agricultural research)
Calcium is an essential macronutrient vital for plant growth and development, playing structural roles in cell walls and membranes, acting as a counter-cation, and serving as an intracellular messenger nih.govmdpi.com. Plants acquire calcium from the soil solution primarily as Ca ions, which are then translocated to the shoot via the xylem nih.govmdpi.com. This uptake is largely a passive process, driven by transpiration and water movement through the plant mdpi.com.
Agricultural research has utilized calcium isotopes to understand nutrient cycling and uptake mechanisms. For instance, studies have shown that calcium fertilization can significantly enhance plant growth and biomass, as demonstrated in young citrus trees fed with a Ca labeled fertilizer mdpi.com. This research indicated that Ca derived from the fertilizer was predominantly localized in sink organs, such as new flush leaves, twigs, and fibrous roots mdpi.com. Furthermore, calcium application can improve crop yield and quality, along with enhancing resistance to diseases, drought, and salt stress researchgate.net. Increased calcium availability has also been linked to greater nitrogen uptake by plants and reduced microbial nitrogen cycling, which can mitigate potential ecosystem nitrogen losses through leaching ny.gov.
Isotopic fractionation occurs during plant uptake, with plants preferentially absorbing lighter calcium isotopes. This leads to an enrichment of heavier calcium isotopes in the surrounding soil pools researchgate.netmdpi.com. For example, studies in karst forest ecosystems have observed that the Ca values of plants are lower than those of soils, confirming the preferential uptake of light calcium isotopes by vegetation researchgate.net. Both calcium deficiency and excessive calcium levels can negatively impact plant photosynthetic characteristics and the absorption of other essential nutrient elements, thereby inhibiting plant growth frontiersin.org.
Soil-Plant-Water Interactions
The interactions between soil, plants, and water are crucial for understanding calcium's movement and transformation within terrestrial ecosystems. Calcium in organic-rich forest ecosystems, including mineral soils, is typically absorbed by the finer feeder roots of trees researchgate.net. Environmental factors, such as acid rain, can significantly disrupt natural calcium cycles, leading to the leaching of substantial pools of available calcium from the soil profile into ground or surface waters wsu.edu.
Soil chemical properties, including clay content, can influence isotopic segregation within soil water mdpi.com. Cations generated through chemical weathering, such as Ca, can also contribute to isotopic effects in soil water mdpi.com. The complex interplay between calcium and phosphate (B84403) exemplifies these interactions; while they support each other through simultaneous uptake and translocation, they can also counteract each other through the precipitation of less soluble calcium phosphates near nutrient-absorbing roots tandfonline.com.
Research utilizing calcium isotopes in karst forest ecosystems has revealed significant variations in Ca values across different components of the system. Rainwater and groundwater tend to be enriched in heavier Ca compared to bedrock, while soils and plants show a greater abundance of lighter Ca mdpi.com. The presence of more Ca in nutrient-rich soils than in nutrient-depleted soils reflects the decomposition and recycling of plant litter mdpi.com. This biological fractionation within the soil-plant system is a vital factor driving calcium-geochemical transformations in soil surface systems researchgate.net.
Global Calcium-Carbon Cycle Interplay
The global calcium and carbon cycles are intimately linked, primarily through the weathering of carbonate and silicate (B1173343) rocks, which serve as sources of both carbon and calcium, and the deposition of calcium carbonate (CaCO), which acts as a major sink for both elements github.iohawaii.edu. Fluctuations within the carbon cycle, as inferred from CaCO sedimentation and C records, can be reflected in the oceanic calcium cycle and the calcium isotopic composition of dissolved calcium in seawater hawaii.edu.
Biologically driven carbonate deposition plays a significant role in buffering ocean chemistry and atmospheric CO concentrations in the modern Earth system researchgate.net. However, the same calcifying organisms that underpin the deep-sea carbonate sink are vulnerable to increasing ocean acidity resulting from the continued release of fossil fuel CO researchgate.net. Perturbations in the marine carbonate chemistry can also influence the Ca and C values in the ocean. For instance, increased CO release, potentially linked to volcanism, can lead to ocean acidification, which in turn dissolves calcium carbonate and results in a negative bias in the Ca value in carbonate rocks mdpi.com.
The removal of CO from the ocean-atmosphere system is fundamentally controlled by the burial of carbonate sediments, thereby directly linking the global calcium and carbon cycles github.io. Furthermore, the rise of vascular plants during the Silurian period and their subsequent impact on the weathering of continents are thought to have significantly influenced the concentration of CO in the atmosphere, highlighting the long-term interplay between terrestrial calcium cycling and the global carbon cycle wsu.edu.
Calcium 43 in Biological Materials and Biomolecular Research Non Human Clinical Focus
Investigation of Calcium-Binding Proteins and Metalloproteins
Calcium-binding proteins and metalloproteins play crucial roles in various biological processes. 43Ca NMR spectroscopy provides a direct probe into the calcium coordination environment, offering valuable information about their structure, dynamics, and interactions. rsc.orgnih.govcdnsciencepub.com
Characterization of Calcium Binding Sites
43Ca NMR is highly sensitive to the local environment of calcium ions, making it an effective tool for characterizing calcium binding sites within proteins. The chemical shift and quadrupolar coupling constant of 43Ca are key parameters that provide qualitative information about the binding site. rsc.orgresearchgate.net
Early studies successfully observed 43Ca NMR signals from calcium ions bound to proteins such as parvalbumin, calmodulin, and troponin C. rsc.orgnih.gov Relaxation studies on these proteins allowed for the determination of 43Ca quadrupolar coupling constants (CQ) and rotational correlation times (τC). For instance, parvalbumin showed a CQ of 1.3 ± 0.2 MHz and τC of 4.0 ± 1 ns, while calmodulin exhibited CQ of 1.15 ± 0.05 MHz and τC of 8.2 ± 2 ns. These correlation times generally align with those derived from other methods for the entire protein, suggesting that the calcium ions are bound rather rigidly within these sites. rsc.org
Table 1: 43Ca NMR Parameters for Select Calcium-Binding Proteins
| Protein | Quadrupolar Coupling Constant (CQ) [MHz] | Rotational Correlation Time (τC) [ns] |
| Parvalbumin | 1.3 ± 0.2 rsc.org | 4.0 ± 1 rsc.org |
| Calmodulin | 1.15 ± 0.05 rsc.org | 8.2 ± 2 rsc.org |
| Troponin C | 1.05 ± 0.05 rsc.org | 11.0 ± 2 rsc.org |
43Ca NMR has been used to study calcium-binding lysozymes and α-lactalbumins, providing insights into their evolutionary relationships based on 43Ca NMR data. rsc.orgnih.govcdnsciencepub.comnih.gov Furthermore, studies on transglutaminases (TGases) using 43Ca NMR have revealed the existence of both high and low-affinity calcium binding sites, with the NMR data suggesting that these enzymes possess very symmetric calcium binding sites and lack EF-hand motifs. researchgate.nettandfonline.com The technique can also differentiate between different types of binding motifs based on chemical shift and quadrupolar coupling constant values. researchgate.net
Structural Homology and Conformational Dynamics
43Ca NMR, particularly through relaxation studies, can provide insights into the conformational dynamics of calcium-binding proteins. Changes in 43Ca quadrupolar relaxation can correlate with protein conformational changes upon calcium complexation. acs.org
Interaction with Ligands and Solvents
43Ca NMR is valuable for understanding the interactions of calcium ions with various ligands and solvent molecules. It can characterize the binding constants, the competition of different cations for binding sites, and the effects of other ligands on protein-calcium interactions. researchgate.net
For instance, 43Ca NMR studies on Panulirus interruptus hemocyanin have distinguished two classes of calcium binding sites characterized by relatively fast chemical exchange, local mobility, and binding constants in the order of 103-104 M-1 for Ca2+. The observed pH dependence of calcium binding suggests that carboxylate groups, potentially in clusters, serve as protein ligands. scilit.com
Recent advancements in 43Ca dynamic nuclear polarization (DNP) NMR of 43Ca-labeled frozen solutions have enabled enhanced sensitivity, allowing for structural insights into calcium ions complexed with representative ligands, including water molecules, ethylenediaminetetraacetic acid (EDTA), and L-aspartic acid (L-Asp). acs.orgnih.gov Two-dimensional 1H-43Ca MAS-DNP NMR experiments have shown correlations between 43Ca ions and protons of coordinated water molecules in Ca-H2O solutions, and distinct correlation peaks in Ca-EDTA solutions, indicating interactions with both water and EDTA. nih.gov
Analysis of Mineralized Tissues and Biominerals
43Ca NMR spectroscopy is a crucial tool for elucidating the structure and composition of mineralized tissues and biominerals, providing atomic-level insights into the calcium coordination environment. nih.govacs.orgrsc.org
Structural Elucidation of Bone Mineral (e.g., Hydroxyapatite)
Structural information about the coordination environment of calcium in bone is vital for understanding biomineralization and bone formation. nih.govacs.orgnih.govresearchgate.net 43Ca solid-state NMR, particularly magic angle spinning (MAS) NMR, has been successfully applied to study bone and model compounds like hydroxyapatite (B223615) and carbonated apatite. nih.govacs.orgnih.govumich.edu
Studies using natural-abundance 43Ca MAS NMR on bovine cortical bone samples have shown that while 43Ca NMR spectra of synthetic hydroxyapatite and carbonated apatite are similar, they significantly differ from those of cortical bone. nih.govacs.orgnih.gov Raman spectroscopy further supports that the calcium environment in bone is more akin to carbonated apatite than hydroxyapatite. nih.govacs.orgnih.gov
Table 2: Comparison of 43Ca NMR Parameters in Bone and Model Compounds
| Material | Chemical Shift Frequencies | Quadrupole Coupling Constant (CQ) | Ca-I:Ca-II Mole Ratio (from simulations) |
| Cortical Bone | Similar to 10% carbonated apatite nih.govacs.orgnih.gov | Larger than model compounds nih.govacs.orgnih.gov | - |
| 10% Carbonated Apatite | Similar to cortical bone nih.govacs.orgnih.gov | - | 3:4 nih.govacs.orgnih.gov |
| Hydroxyapatite | Distinct from cortical bone nih.govacs.orgnih.gov | - | 2.3:3 nih.govacs.orgnih.gov |
A detailed analysis of 43Ca NMR spectra indicates that the chemical shift frequencies of cortical bone and 10% carbonated apatite are similar, but the quadrupole coupling constant of cortical bone is notably larger than that of model compounds. nih.govacs.orgnih.gov This suggests the presence of additional ions in cortical bone contributing to the larger quadrupole coupling. nih.gov Furthermore, an increase in carbonate concentration has been observed to decrease the 43Ca chemical shift frequency. nih.govacs.org
Simulations of experimentally obtained 43Ca MAS spectra have revealed specific mole ratios for the two crystallographically distinct calcium sites (Ca-I and Ca-II) in carbonated apatite (3:4) and hydroxyapatite (2.3:3). nih.govacs.orgnih.govresearchgate.net Two-dimensional triple-quantum 43Ca MAS experiments have also been used to probe the interaction of bone protein osteocalcin (B1147995) with carbonated apatite, distinguishing between protein-bound and free calcium sites based on their 43Ca NMR chemical shifts. nih.govacs.orgnih.gov
Calcium Phosphate (B84403) Nanoparticles
43Ca NMR is also applied to study calcium phosphate nanoparticles, which are relevant in biomineralization processes. researchgate.netcambridge.orgchemrxiv.org Solid-state 43Ca NMR has been used to investigate the local structure of calcium phosphate nanoparticles synthesized by wet-mechanochemical reactions. cambridge.org
Dynamic Nuclear Polarization (DNP) combined with 43Ca NMR has provided unprecedented insights into calcium environments, enabling the differentiation of surface and core species of hydroxyapatite nanoparticles. acs.org Specifically, 43Ca freeze-quenched MAS-DNP NMR allows for the characterization of transient phases involved in non-classical hydroxyapatite formation. chemrxiv.org This approach can identify the first nucleating solid phase as an amorphous calcium phosphate (ACP) rich in acidic orthophosphate ions and water molecules. It also evidences the core-layer organization of the final hydroxyapatite phase, distinguishing the 43Ca spectral fingerprints of the crystalline core from the amorphous hydrated layer. chemrxiv.org
Table 3: 43Ca NMR Parameters for Hydroxyapatite Calcium Sites in Nanoparticles (from DNP-NMR)
| Calcium Site | Isotropic Chemical Shift (δiso) [ppm] | Quadrupolar Coupling Constant (CQ) [MHz] | Asymmetry Parameter (ηQ) |
| Ca(I) | 6 ± 2 chemrxiv.org | 2.4 ± 0.1 chemrxiv.org | 0.6 ± 0.1 chemrxiv.org |
| Ca(II) | 25 ± 2 chemrxiv.org | 2.6 ± 0.1 chemrxiv.org | 0.3 ± 0.1 chemrxiv.org |
These findings highlight the ability of 43Ca NMR to provide detailed structural information about the calcium environment in complex biological and biomaterial systems, including the identification of different calcium phosphate phases and their local structural features. researchgate.netchemrxiv.org
Synthesis and Characterization of Calcium 43 Enriched Materials
Methods for Isotopic Enrichment of Calcium-43
The natural abundance of this compound (⁴³Ca) is a mere 0.135%, necessitating isotopic enrichment for its application in various scientific fields, particularly in medical radioisotope production and nuclear physics research. nih.govhuji.ac.il Several methods have been developed to increase the concentration of this specific isotope.
One prominent method for calcium isotope enrichment is electromagnetic isotope separation (EMIS) , often referred to as the calutron method. This technique utilizes the mass difference between isotopes. In this process, a calcium feed material is vaporized and ionized. The resulting ions are then accelerated and passed through a magnetic field. The magnetic field deflects the ions into curved paths, with the radius of curvature being dependent on the mass-to-charge ratio of the ion. Lighter isotopes are deflected more than heavier isotopes, allowing for the physical separation and collection of the desired ⁴³Ca isotope. While capable of achieving high enrichment levels, EMIS is a costly and energy-intensive process, typically yielding small quantities of the enriched material.
Another approach that has been explored is multi-channel counter-current electrophoresis (MCCCE) . researchgate.net This method leverages the slight difference in ionic mobility of calcium isotopes in an electric field. researchgate.net In MCCCE, calcium ions migrate through a porous medium under the influence of an electric field, while a counter-current flow of an electrolyte is applied. researchgate.net The subtle differences in the migration speeds of the isotopes lead to their separation over time and distance. Research has demonstrated that MCCCE can be a promising and realistic method for enriching large amounts of calcium ions. researchgate.net For instance, a prototype instrument achieved a significant enrichment factor for the ratio of ⁴⁸Ca to ⁴³Ca. researchgate.net
Liquid centrifugation has also been investigated as a potential method for calcium isotope enrichment. osti.gov In this technique, a calcium salt solution is subjected to high-speed centrifugation. osti.gov The centrifugal force causes the heavier isotopes, such as ⁴⁸Ca, to become enriched at the bottom of the centrifuge tube. osti.gov While significant separation factors have been achieved for ⁴⁰Ca/⁴⁸Ca, the applicability and efficiency for ⁴³Ca enrichment require further investigation. osti.gov
Additionally, research into molten salt electrolysis shows potential for the enrichment of heavy calcium isotopes. nikhef.nl This method, which is still under investigation, aims to provide a more cost-effective and scalable alternative to traditional enrichment techniques. nikhef.nl
The choice of enrichment method often depends on the required enrichment level, the quantity of material needed, and economic considerations. For many research applications, enriched ⁴³Ca is commercially available, typically in the form of calcium carbonate (⁴³CaCO₃). epj-conferences.orgisotopes.gov
Synthesis of this compound Labeled Compounds (e.g., ⁴³CaCl₂, ⁴³CaCO₃)
Following isotopic enrichment, this compound is often converted into various chemical compounds to suit specific applications, particularly for target preparation in radioisotope production or for use in biological and biomedical labeling studies. The most common starting material for these syntheses is enriched this compound carbonate (⁴³CaCO₃). epj-conferences.orgisotopes.govamericanelements.com
Synthesis of this compound Chloride (⁴³CaCl₂):
This compound chloride can be synthesized from ⁴³CaCO₃ through a straightforward acid-base reaction. Enriched ⁴³CaCO₃ is reacted with hydrochloric acid (HCl), typically of high purity, to produce ⁴³CaCl₂, water, and carbon dioxide gas.
Reaction: ⁴³CaCO₃ + 2HCl → ⁴³CaCl₂ + H₂O + CO₂
The resulting ⁴³CaCl₂ solution can then be carefully evaporated to obtain the solid salt. This compound is often used in nuclear magnetic resonance (NMR) studies due to its solubility in aqueous solutions. huji.ac.il
Synthesis of this compound Oxide (⁴³CaO):
This compound oxide is a crucial compound for creating robust targets for cyclotron-based radioisotope production. It is typically prepared by the thermal decomposition (calcination) of ⁴³CaCO₃.
Reaction: ⁴³CaCO₃ → ⁴³CaO + CO₂
The process involves heating the enriched ⁴³CaCO₃ in a furnace at high temperatures, generally around 900 °C, to drive off carbon dioxide. nih.govnih.gov This conversion is a single-step process that can be performed with minimal loss of the valuable enriched material. epj-conferences.org The resulting ⁴³CaO powder is then often pressed into pellets for use as targets. nih.gov
Recovery and Recycling of Enriched Calcium:
Due to the high cost of enriched isotopes, recovery and recycling of the target material after irradiation are critical. After the production of radioisotopes like ⁴³Sc or ⁴⁴ᵍSc, the enriched calcium target material can be recovered. nih.gov The irradiated target, often in the form of ⁴³CaO or ⁴²CaO, is dissolved in acid (e.g., HCl). nih.gov The calcium is then precipitated out of the solution as calcium carbonate (CaCO₃) by adding a saturated solution of ammonium (B1175870) carbonate ((NH₄)₂CO₃). nih.gov This recovered CaCO₃ can then be dried and subsequently converted back to CaO through decarboxylation for use in future irradiations. nih.gov Recovery efficiencies of around 95% have been reported for this process. nih.gov
The availability of isotopically enriched this compound in various chemical forms, such as carbonate, chloride, iodide, metal solid, nitrate, and oxide, allows for its use in a wide range of scientific and medical applications. isotopes.gov
Preparation of Calcium-Based Target Materials for Isotope Production (e.g., ⁴²CaCO₃ for ⁴³Sc production)
The production of medically relevant radioisotopes, such as Scandium-43 (⁴³Sc), often relies on the bombardment of enriched calcium targets in a cyclotron. The preparation of these targets is a critical step to ensure efficient radionuclide production and to withstand the high temperatures and beam currents during irradiation. Enriched isotopic calcium material is most commonly available commercially as calcium carbonate (CaCO₃). epj-conferences.orgresearchgate.net
Target Material Selection and Chemical Form:
While enriched calcium carbonate can be used directly as a target material, it has certain drawbacks, including potential thermal damage under high beam currents. epj-conferences.org To mitigate this, the CaCO₃ powder can be mixed with a material that has good thermal conductivity, such as aluminum or graphite. epj-conferences.org
A more favorable approach for clinical applications requiring higher activities is to convert the calcium carbonate into calcium oxide (CaO). epj-conferences.org CaO targets offer several advantages over CaCO₃ targets. The number of target nuclei per unit area is higher in CaO compared to CaCO₃, which can lead to a nearly doubled production of the desired radioisotope for the same target thickness. epj-conferences.org Furthermore, the use of CaO reduces the production of unwanted side products, such as ¹³N, which can be formed during proton irradiation of the carbonate. fnal.gov
The conversion of CaCO₃ to CaO is achieved through calcination, a process of heating the material to a high temperature (e.g., 900 °C) to drive off carbon dioxide. nih.gov This process is efficient and results in minimal loss of the expensive enriched calcium material. epj-conferences.org
Target Fabrication:
Once the desired chemical form (CaCO₃ or CaO) is obtained, it is typically pressed into a solid pellet. For example, enriched ⁴²CaO powder can be pressed into a cylindrical pellet with a diameter of approximately 7 mm. nih.gov The mass of the target can be adjusted based on the desired amount of radioactivity to be produced. nih.gov
These pellets are then encapsulated in a target holder. A common design involves sandwiching the pressed calcium powder between two graphite foils, which are then held against a backing disk, often made of aluminum. nih.gov A small amount of diffusion pump oil may be applied to improve heat transfer from the target holder to the water-cooled beam stop of the cyclotron. nih.gov
Example: Production of ⁴³Sc from a ⁴²Ca Target
A prominent route for the production of ⁴³Sc is the deuteron bombardment of an enriched ⁴²Ca target via the ⁴²Ca(d,n)⁴³Sc nuclear reaction. nih.govnih.gov This method is considered favorable due to its high yields at deuteron beam energies below 10 MeV and the relative affordability of ⁴²Ca compared to ⁴³Ca for the ⁴³Ca(p,n)⁴³Sc reaction. nih.gov Most medical cyclotrons have deuteron beam capabilities, making this a feasible production route for many facilities. nih.gov
The following table summarizes the characteristics of different calcium-based target materials for radioisotope production:
| Target Material | Chemical Formula | Key Advantages | Key Disadvantages |
| Calcium Carbonate | CaCO₃ | Commercially available in enriched forms. epj-conferences.org | Prone to thermal damage under high beam currents. epj-conferences.org |
| Calcium Oxide | CaO | Higher number of target nuclei per unit area, leading to increased production yield. epj-conferences.org Reduced production of side reactions. fnal.gov | Requires an additional conversion step from carbonate. epj-conferences.org |
| Metallic Calcium | Ca | Highest number of target nuclei per unit area, potentially tripling the activity compared to CaCO₃. epj-conferences.org | Difficult to prepare and handle due to its reactivity with air. researchgate.net |
Emerging Trends and Future Directions in Calcium 43 Research
Advancements in Ultra-High Field and Cryogenic NMR Technology
Nuclear Magnetic Resonance (NMR) spectroscopy of Calcium-43 (⁴³Ca NMR) has historically been limited by its low natural abundance and low resonance frequency, coupled with its quadrupolar nucleus, which can lead to line broadening effects. rsc.orgnih.govresearchgate.netacs.org However, significant strides in NMR technology, particularly the advent of ultra-high field magnets and cryogenic probes, are overcoming these intrinsic sensitivity drawbacks. rsc.orgnih.govnationalmaglab.orgresearchgate.net
Ultra-high magnetic fields, such as those at 21.1 T and 35.2 T, enhance the sensitivity and resolution of ⁴³Ca NMR experiments. rsc.orgnationalmaglab.orgacs.org This improvement stems from an increased Boltzmann population difference across the central transition and the augmentation of the chemical shift anisotropy effect, allowing for the precise measurement of even small chemical shift anisotropies. rsc.orgacs.org For instance, 35.2 T solid-state NMR has enabled the resolution of calcium environments in compounds like CaHPO₄ (monetite) for the first time, a resolution previously unattainable at lower fields. nationalmaglab.org These high-field capabilities are crucial for detailed investigations of calcium environments in complex materials, including biomaterials, mineralized tissues, cement, and concrete. nationalmaglab.org
Cryogenic probe technology further boosts the signal-to-noise ratio by decreasing the noise level and increasing the Boltzmann population difference. rsc.orgpnas.org When combined with ⁴³Ca isotopic enrichment and hyperpolarization techniques like Dynamic Nuclear Polarization (DNP), the NMR receptivity of ⁴³Ca can be significantly enhanced. nih.govacs.org ⁴³Ca Dynamic Nuclear Polarization (DNP) NMR of ⁴³Ca-labeled frozen solutions has proven to be an efficient approach to gain structural insights into calcium ions complexed with various ligands, such as water molecules, ethylenediaminetetraacetic acid (EDTA), and L-aspartic acid. nih.govacs.org This approach leverages efficient ¹H-mediated polarization transfer and reduced dynamics at cryogenic temperatures, enabling the acquisition of two-dimensional (2D) ¹H–⁴³Ca HetCor spectra within reasonable timeframes (ranging from 30 minutes to 28 hours depending on ⁴³Ca concentration). nih.govacs.org
These advancements allow for the correlation of ⁴³Ca chemical shifts with structural details like Ca-O bond length and coordination number, and the use of quadrupolar coupling constants as probes of polymorphism, providing unprecedented atomic-level structural insights into diverse calcium-containing compounds. rsc.orgresearchgate.netacs.orgresearchgate.net
Integration of Multi-Omics Approaches with Calcium Isotope Analysis (e.g., Calciomics)
The integration of multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the understanding of complex biological systems by providing a more comprehensive functional perspective. frontiersin.orgembopress.orgmdpi.com While multi-omics data integration is widely applied in fields like cancer research and plant stress tolerance to identify molecular mechanisms, group samples, and predict phenotypes, its direct integration with calcium isotope analysis, specifically ⁴³Ca, is an emerging area. frontiersin.orgembopress.orgmdpi.comfrontiersin.org
The term "Calciomics" has been mentioned in the context of calcium signaling and its interplay with viruses, suggesting a conceptual framework for studying calcium-related biological processes at a systems level. core.ac.uk Furthermore, multi-omics co-localization studies, combined with machine learning algorithms, have successfully identified calcium signaling genes associated with traits like oilseed rape resistance to pathogens, indicating the potential for uncovering the roles of calcium in complex biological pathways. mdpi.com
However, detailed research specifically integrating multi-omics data with ⁴³Ca isotope analysis to understand isotopic fractionation or calcium trafficking at a molecular level is still in nascent stages. Future directions in this area could involve combining high-precision ⁴³Ca isotope measurements with transcriptomic or proteomic data to elucidate the specific enzymes or transporters responsible for calcium isotopic fractionation in biological systems, thereby providing a more holistic view of calcium's role in cellular and physiological processes.
Development of Novel this compound Applications in Materials Science and Geochemistry
This compound is finding novel applications in both materials science and geochemistry, offering unique insights into the structure, formation, and transformation of various substances.
Materials Science: Solid-state ⁴³Ca NMR spectroscopy has become a powerful tool for probing local calcium environments in a wide range of inorganic and molecular materials. rsc.orgresearchgate.netresearchgate.net Its applications span diverse compounds, including simple salts, inorganic and organic complexes, hydroxyapatites, minerals relevant to cement science, superconductors, amorphous slags, glasses, and polymorphs. rsc.orgresearchgate.net The technique provides crucial information on structural details, such as the correlation between ⁴³Ca chemical shifts and Ca-O bond lengths, as well as calcium coordination numbers. rsc.orgresearchgate.netresearchgate.net For instance, in cements, ⁴³Ca NMR can track structural alterations during hydration, and in glasses, it can clearly indicate whether calcium is charge-balancing a non-bridging oxygen or a framework charge. researchgate.net In biomaterials like bone and teeth, ⁴³Ca NMR is being used to determine the local vicinity of calcium, contributing to a more complete understanding of their atomic-scale properties. nationalmaglab.orgresearchgate.net
Geochemistry: Calcium isotopes, including ⁴³Ca, serve as fundamental tools for tracing a variety of geological and biological processes. researchgate.netwikipedia.orgamazon.comrsc.orgnih.gov While ⁴⁴Ca/⁴⁰Ca and ⁴⁴Ca/⁴²Ca ratios are commonly used, ⁴³Ca is also utilized in high-precision isotope ratio studies, such as distinguishing different types of milk based on their isotopic composition, which relates to human metabolic isotope tracers. analytik-jena.com
Key applications in geochemistry include:
Trophic Level Reconstruction: Calcium isotopes in mineralized tissues, such as tooth bioapatite, are used to reconstruct trophic organization in marine ecosystems. researchgate.net
Paleoceanography and Paleoclimate: They help track long-term changes in seawater chemistry (e.g., aragonite vs. calcite seas) and elucidate short-term climatic perturbations linked to mass extinction events. researchgate.net
Crustal and Mantle Evolution: Calcium isotopes provide insights into the evolution of crust and mantle reservoirs and the mechanisms behind the formation of igneous, metamorphic, and hydrothermal rocks and minerals over geological time. researchgate.net
Biomineralization and Human Studies: Calcium isotopic analysis is increasingly used in nutritional and disease-related research, for example, to investigate bone metabolism and its relation to conditions like myeloma. nih.govanalytik-jena.com
High-precision analysis of calcium isotopes in geological and biological samples is achieved using advanced techniques like Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS), with ongoing efforts to minimize interferences and improve accuracy. rsc.orgnih.govanalytik-jena.comrsc.org
Interdisciplinary Research on this compound in Complex Systems
Interdisciplinary research on this compound is expanding into complex biological and physical systems, fostering collaborations across diverse scientific and engineering disciplines. This approach is crucial for addressing multifaceted problems that transcend traditional disciplinary boundaries. northeastern.edued.gov
One significant area of interdisciplinary focus is the role of calcium in cellular signaling. The complex dynamics of intracellular calcium concentration are of immense physiological importance, controlling a wide range of cellular processes, and are also a subject of great mathematical and computational interest. amazon.co.ukamazon.com Mathematical modeling plays a key role in understanding these intricate calcium signaling pathways, demonstrating how computational approaches can interact with experimental data in a multifaceted study of physiological control mechanisms. amazon.co.ukamazon.com
A prominent example of interdisciplinary research involving calcium in complex systems is the CLARA project (Center for Artificial Intelligence and Quantum Computing in System Brain Research). This European initiative utilizes artificial intelligence, quantum computing, and supercomputing to advance research on the human brain, neurodegeneration (such as Alzheimer's disease), and neuron longevity. clara-center.eu A pilot use case within CLARA specifically evaluates calcium brain aging hypotheses, directly linking advanced computational methods with fundamental calcium research in a complex biological system. clara-center.eu This highlights a trend towards integrating large-scale biological and clinical data with cutting-edge computational tools to gain a deeper understanding of disease origins and prevention. clara-center.eu
Such interdisciplinary endeavors, often facilitated by centers like the Center for Interdisciplinary Research on Complex Systems (CIRCS), aim to elucidate fundamental aspects of the structure and function of complex physical and biological systems across multiple levels of organization, utilizing a combination of state-of-the-art experimental and theoretical research tools. northeastern.edu
Q & A
What experimental methodologies are optimal for characterizing the nuclear quadrupole coupling constant (CQ) of Calcium-43 in crystalline materials?
This compound's nuclear quadrupole moment makes it a sensitive probe for studying electric field gradient (EFG) tensors in crystalline structures. Methodological guidance :
- Use GIPAW DFT computations to model EFG tensors and magnetic shielding, validated against experimental solid-state NMR data .
- Enrich samples with this compound to enhance NMR sensitivity, particularly for low-abundance or disordered phases. Static and magic-angle spinning (MAS) NMR experiments at varying magnetic fields resolve anisotropic interactions (e.g., chemical shift anisotropy and quadrupolar coupling) .
- Pair simulations with TRAPDOR (Transfer of Population Double Resonance) or heteronuclear J-spin-echo techniques to correlate this compound with neighboring nuclei (e.g., carbon-13) for long-range structural insights (>5.6 Å) .
How can researchers reconcile discrepancies between experimental this compound NMR data and computational models?
Discrepancies often arise from incomplete structural models or approximations in DFT calculations. Resolution strategies :
- Validate computational parameters (e.g., basis sets, pseudopotentials) against benchmark systems like calcium formate β-polymorphs, where GIPAW DFT accurately predicts CQ values .
- Perform multi-field NMR experiments to decouple overlapping interactions and refine EFG tensor components .
- Cross-reference with X-ray diffraction or neutron scattering data to confirm atomic positions and thermal motion parameters, which influence EFG calculations .
What advanced techniques enable this compound NMR studies in biological systems despite its low sensitivity?
This compound’s low gyromagnetic ratio and natural abundance (0.14%) necessitate specialized approaches:
- Isotopic enrichment : Synthesize this compound-labeled biomimetic compounds (e.g., calcium benzoate trihydrate) to enhance signal-to-noise ratios .
- Dynamic Nuclear Polarization (DNP) : Amplify sensitivity under MAS conditions using hyperpolarized agents for in situ studies of calcium-protein binding or mineralization processes.
- Correlation spectroscopy : Combine 2D heteronuclear experiments (e.g., ¹³C-⁴³Ca) to map coordination environments in proteins or bone mineral phases .
How should researchers design experiments to study this compound isotope effects in metabolic or tracer studies?
For metabolic flux analysis or tracer kinetics:
- Use isotope ratio mass spectrometry (IRMS) or multi-collector ICP-MS to quantify this compound/42 ratios with high precision (<0.01‰) .
- In cell cultures or animal models, administer this compound-enriched diets and track isotopic incorporation into tissues (e.g., bone, serum) via time-resolved sampling.
- Control for natural abundance variations by calibrating against Calcium-40 or Calcium-44 baselines .
What statistical frameworks are critical for ensuring reproducibility in this compound-based studies?
Adopt transparency standards per Nature Research guidelines:
- Report effect sizes , error margins (e.g., 95% confidence intervals), and Bayesian priors (if applicable) for all NMR or isotopic data .
- Disclose sample preparation details (e.g., enrichment levels, synthesis protocols) to enable replication .
- Share raw NMR spectra, DFT input files, and isotopic datasets via repositories (e.g., Zenodo) with persistent identifiers .
How can this compound NMR resolve ambiguities in calcium coordination environments within amorphous materials?
Amorphous systems (e.g., bioactive glasses, calcium phosphate cements) lack long-range order, complicating structural analysis. Approaches :
- Acquire static NMR spectra at ultrahigh magnetic fields (≥20 T) to maximize resolution of quadrupolar and chemical shift interactions .
- Apply reverse Monte Carlo simulations to NMR data, constrained by pair distribution function (PDF) analysis from X-ray total scattering .
- Compare with crystalline analogues (e.g., hydroxyapatite) to identify shared local coordination motifs .
What safety and handling protocols are essential for this compound-enriched compounds in laboratory settings?
- Follow OSHA/GHS guidelines : Use fume hoods for synthesis, label containers with isotopic composition, and monitor airborne particulates .
- Store waste separately in sealed, radiation-marked containers (even non-radioactive isotopes require traceability) .
- Train personnel on spill response, including emergency showers and protocols for contaminated clothing disposal .
How does this compound’s nuclear spin (I = 7/2) influence its utility in solid-state NMR compared to spin-½ isotopes?
The quadrupolar nature (I > ½) introduces complexity but provides richer structural
- Advantages : Sensitivity to EFG tensors reveals symmetry breaking at calcium sites, critical for studying phase transitions or defects .
- Challenges : Broadened NMR lines require high magnetic fields and/or MAS >60 kHz. Use QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) pulse sequences to enhance signal acquisition in static samples .
What interdisciplinary synergies exist between this compound research and materials science?
- Battery electrolytes : Use this compound NMR to probe ion mobility and solvation structures in calcium-ion batteries.
- Biomineralization : Track isotopic incorporation into osteoblast cultures to model bone regeneration kinetics .
- Catalysis : Characterize calcium active sites in zeolites or metal-organic frameworks (MOFs) using hyperpolarized NMR .
How to validate the accuracy of this compound NMR chemical shift referencing in novel compounds?
- Calibrate against secondary solid references (e.g., CaCl₂, CaCO₃) with well-established shifts.
- Publish shift tensors alongside crystal structures in open databases (e.g., NMRShiftDB) to build community consensus .
- Conduct ab initio molecular dynamics (AIMD) simulations to account for temperature-dependent lattice vibrations affecting shift values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
